![molecular formula C7H7NO2 B1623444 Benzene, 1-(methyl-d3)-2-nitro- CAS No. 70786-67-3](/img/structure/B1623444.png)
Benzene, 1-(methyl-d3)-2-nitro-
Overview
Description
Benzene, 1-(methyl-d3)-2-nitro-, is an important organic compound that is widely used in both industrial and scientific applications. It is a derivative of benzene, and its chemical formula is C6H5CH2NO2. This compound is commonly used as a reagent in organic synthesis, and it has been used in a variety of scientific research applications.
Scientific Research Applications
Benzene, 1-(methyl-d3)-2-nitro-, has a variety of scientific research applications. It has been used in the synthesis of other organic compounds, including pharmaceuticals and other biologically active molecules. It has also been used in the study of enzyme kinetics and the mechanism of action of drugs. Additionally, it has been used in the study of the structure and function of proteins, nucleic acids, and other biological macromolecules.
Mechanism of Action
Benzene, 1-(methyl-d3)-2-nitro-, is an electrophile, meaning that it can react with nucleophiles. In the presence of a nucleophile, the compound can undergo a variety of reactions, including substitution reactions, addition reactions, and elimination reactions. This property is useful in organic synthesis, as it allows for the synthesis of a variety of molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of benzene, 1-(methyl-d3)-2-nitro-, are not well understood. However, it is known to be toxic, and it can cause irritation of the skin and eyes, as well as respiratory tract irritation. Additionally, it has been linked to the formation of carcinogenic compounds in the body.
Advantages and Limitations for Lab Experiments
The main advantage of using benzene, 1-(methyl-d3)-2-nitro-, in lab experiments is its ability to react with a variety of nucleophiles. This allows for the synthesis of a variety of molecules. However, it is important to note that this compound is toxic and should be handled with care. Additionally, it can produce hazardous byproducts, and it can react with other compounds in the lab.
Future Directions
The potential future directions for research involving benzene, 1-(methyl-d3)-2-nitro-, include further studies of its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be conducted to develop new methods for its synthesis and to explore its potential applications in pharmaceuticals and other biologically active molecules. Additionally, further research could be conducted to explore the potential uses of this compound in the study of enzyme kinetics and the mechanism of action of drugs. Finally, further research could be conducted to explore the potential uses of this compound in the study of the structure and function of proteins, nucleic acids, and other biological macromolecules.
properties
IUPAC Name |
1-nitro-2-(trideuteriomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAZTCDQAHEYBI-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50221041 | |
Record name | Benzene, 1-(methyl-d3)-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50221041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-(methyl-d3)-2-nitro- | |
CAS RN |
70786-67-3 | |
Record name | Benzene, 1-(methyl-d3)-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070786673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-(methyl-d3)-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50221041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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